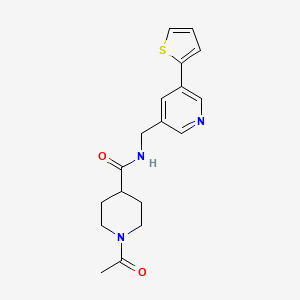

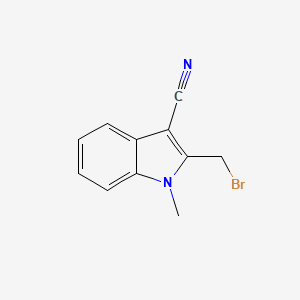

![molecular formula C18H21N3O B2535612 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea CAS No. 2097922-80-8](/img/structure/B2535612.png)

3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea” is a urea derivative with a cyclopropyl group and a phenylethyl group. Urea derivatives are often used in medicinal chemistry due to their versatile properties .

Molecular Structure Analysis

The compound contains a urea group, a cyclopropyl group, a pyridinyl group, and a phenylethyl group. The presence of these groups could influence the compound’s reactivity and interactions with other molecules .Wissenschaftliche Forschungsanwendungen

Complexation and Hydrogen Bonding Studies

Research on heterocyclic ureas like 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea has focused on their ability to form hydrogen-bonded complexes. These compounds, including their derivatives, have been synthesized and studied for their concentration-dependent unfolding to form hydrogen-bonded complexes. For example, Zimmerman et al. (2001) discussed the synthesis and conformational studies of heterocyclic ureas and their unfolding to form multiply hydrogen-bonded complexes (Zimmerman et al., 2001).

Structure-Activity Relationships

Another key area of research is the exploration of structure-activity relationships in phenyl urea derivatives. Fotsch et al. (2001) conducted a study on trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists, optimizing the in vitro potency by modifying different molecular segments (Fotsch et al., 2001).

Dimerization and Molecular Interactions

The ability of ureidopyrimidones, a related class of compounds, to dimerize via hydrogen bonding has been a subject of interest. Beijer et al. (1998) studied the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding, revealing significant dimerization constants (Beijer et al., 1998).

Synthesis and Applications

The synthesis of various urea derivatives, including those related to 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea, has been widely studied. Zhang et al. (2019) provided a method for synthesizing 1-methyl-3-(5-nitropyridin-2-yl) urea, an important intermediate for small molecule anticancer drugs, demonstrating its importance in pharmaceutical research (Zhang et al., 2019).

Herbicidal Applications

The use of substituted phenyltetrahydropyrimidinones (cyclic ureas) in herbicidal applications has also been explored. Babczinski et al. (1995) investigated these compounds as preemergence herbicides inhibiting carotenoid biosynthesis (Babczinski et al., 1995).

Medical Applications

In the medical field, derivatives of urea, similar to 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea, have been studied for various applications. For example, Rose et al. (2010) discussed 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors as potential treatments for inflammatory pain (Rose et al., 2010).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c22-18(19-11-10-14-4-2-1-3-5-14)21-13-15-6-9-17(20-12-15)16-7-8-16/h1-6,9,12,16H,7-8,10-11,13H2,(H2,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHMAWQDDMWUHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)CNC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

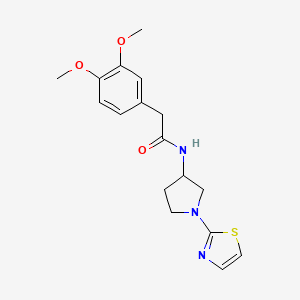

![N-(2-ethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2535529.png)

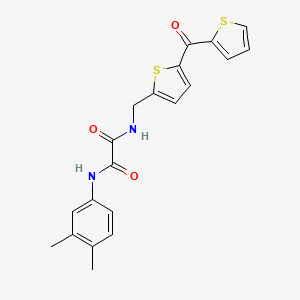

![1-[1-(2,3-Dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2535531.png)

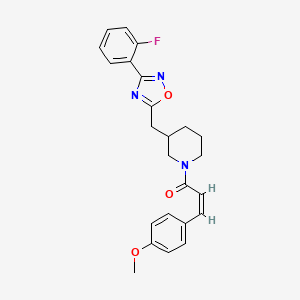

![3,4-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2535541.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2535542.png)

![1H-1,3-Benzimidazole, 5-methyl-2-[(2-naphthalenyloxy)methyl]-](/img/structure/B2535549.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2535552.png)